molecular formula C19H32O2 B1600260 5alpha-Androstane-3alpha,17alpha-diol CAS No. 6165-21-5

5alpha-Androstane-3alpha,17alpha-diol

Cat. No.: B1600260
CAS No.: 6165-21-5
M. Wt: 292.5 g/mol
InChI Key: CBMYJHIOYJEBSB-CUZKMJQKSA-N
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Description

5alpha-Androstane-3alpha,17alpha-diol is a naturally occurring androstane steroid and a metabolite of androgens like dihydrotestosterone. It is an endogenous steroid hormone and neurosteroid, known for its role in various biological activities, including modulation of the GABA A receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5alpha-Androstane-3alpha,17alpha-diol typically involves the reduction of dihydrotestosterone. This process can be achieved using various reducing agents such as lithium aluminum hydride or sodium borohydride under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar reduction processes, optimized for yield and purity, using industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

5alpha-Androstane-3alpha,17alpha-diol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones, while reduction can produce various alcohol derivatives .

Scientific Research Applications

5alpha-Androstane-3alpha,17alpha-diol has several scientific research applications:

    Chemistry: It is used as a reference compound in steroid chemistry studies.

    Biology: It plays a role in studying androgen metabolism and its effects on various biological systems.

    Medicine: Research includes its potential therapeutic effects in conditions like prostate cancer and its role as a neurosteroid.

    Industry: It is used in the development of steroid-based pharmaceuticals.

Mechanism of Action

5alpha-Androstane-3alpha,17alpha-diol exerts its effects primarily through modulation of the GABA A receptor, acting as a positive allosteric modulator. It also has weak androgenic and estrogenic activities, interacting with androgen and estrogen receptors to a lesser extent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5alpha-Androstane-3alpha,17alpha-diol is unique due to its specific modulation of the GABA A receptor and its distinct balance of androgenic and estrogenic activities, which differ from its isomers and other related compounds .

Properties

IUPAC Name

(3R,5S,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13+,14-,15-,16-,17+,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMYJHIOYJEBSB-CUZKMJQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@H]4O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301312112
Record name 5α-Androstane-3α,17α-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5alpha-Androstane-3alpha,17alpha-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000458
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6165-21-5
Record name 5α-Androstane-3α,17α-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6165-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5alpha-Androstan-3alpha,17alpha-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006165215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5α-Androstane-3α,17α-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANDROSTANE-3,17-DIOL, (3.ALPHA.,5.ALPHA.,17.ALPHA.)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M93TN23J9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5alpha-Androstane-3alpha,17alpha-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000458
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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